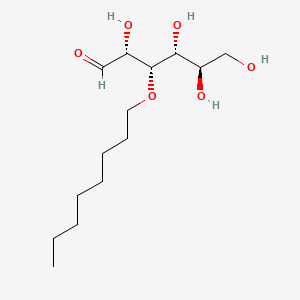
D-Glucose, 3-O-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose, 3-O-octyl-: is a derivative of D-glucose, a naturally occurring monosaccharide. This compound is characterized by the substitution of an octyl group at the third oxygen position of the glucose molecule. It is known for its amphipathic properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, 3-O-octyl- typically involves the protection of the hydroxyl groups of D-glucose, followed by selective substitution at the third position. One common method starts with 1,2,5,6-diisopropylidene-D-glucose, which is then reacted with octanol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for D-Glucose, 3-O-octyl- are similar to laboratory synthesis but are scaled up. These methods often involve the use of large reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucose, 3-O-octyl- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Various functionalized glucose derivatives.
Applications De Recherche Scientifique
Chemistry: D-Glucose, 3-O-octyl- is used as a surfactant in various chemical reactions due to its amphipathic nature .
Biology: In biological research, it is used to study the effects of amphipathic molecules on cell membranes and protein interactions .
Medicine: This compound is explored for its potential in drug delivery systems, particularly in forming stable liposomes for encapsulating therapeutic agents .
Industry: D-Glucose, 3-O-octyl- is utilized in the production of biodegradable surfactants and emulsifiers .
Mécanisme D'action
The mechanism of action of D-Glucose, 3-O-octyl- involves its interaction with lipid bilayers and proteins. Its amphipathic nature allows it to integrate into cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
- D-Glucose, 3-O-decyl-
- D-Glucose, 3-O-hexyl-
- D-Glucose, 3-O-butyl-
Comparison: D-Glucose, 3-O-octyl- is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This makes it more effective as a surfactant compared to shorter or longer chain derivatives .
Conclusion
D-Glucose, 3-O-octyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties make it a valuable tool for scientific research and industrial processes.
Propriétés
Numéro CAS |
111181-38-5 |
|---|---|
Formule moléculaire |
C14H28O6 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-octoxyhexanal |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-20-14(12(18)10-16)13(19)11(17)9-15/h10-15,17-19H,2-9H2,1H3/t11-,12+,13-,14-/m1/s1 |
Clé InChI |
WVHIXJHJEUWXKQ-XJFOESAGSA-N |
SMILES isomérique |
CCCCCCCCO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
SMILES canonique |
CCCCCCCCOC(C(C=O)O)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



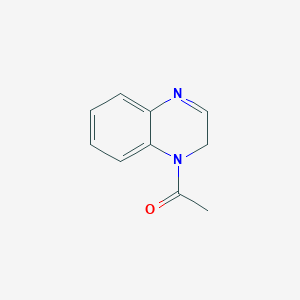

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
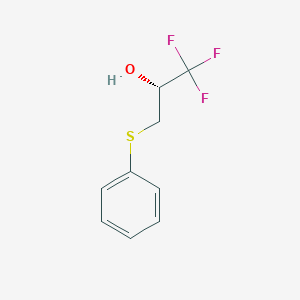
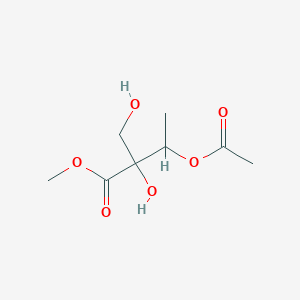

![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
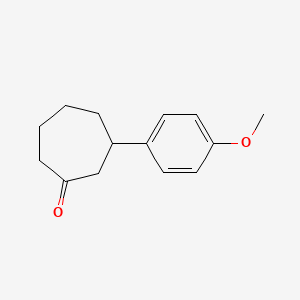
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)

![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
